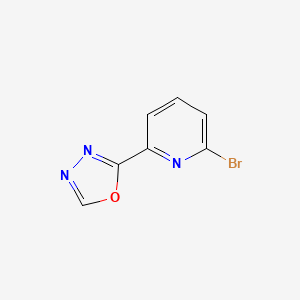
2-(6-Bromo-2-pyridyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Bromo-2-pyridyl)-1,3,4-oxadiazole is a heterocyclic compound that contains both a pyridine and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-2-pyridyl)-1,3,4-oxadiazole typically involves the cyclization of a hydrazide intermediate with a carboxylic acid derivative. One common method includes the reaction of 6-bromo-2-pyridinecarboxylic acid hydrazide with a suitable carboxylic acid derivative under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction control is crucial to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Bromo-2-pyridyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols, with catalysts such as palladium or copper, and bases like potassium carbonate.
Oxidation and Reduction: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide or toluene.
Major Products Formed
Substitution Reactions: Products include various substituted pyridyl-oxadiazoles.
Coupling Reactions: Products are more complex molecules with extended conjugation or functional groups.
Aplicaciones Científicas De Investigación
2-(6-Bromo-2-pyridyl)-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is studied for its electronic and photophysical properties, making it a candidate for organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(6-Bromo-2-pyridyl)-1,3,4-oxadiazole depends on its application:
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary based on the specific biological context.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by its conjugated system, which allows it to participate in electron transfer processes and exhibit luminescence.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Bromo-2-pyridyl)-1,3,4-thiadiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
2-(6-Bromo-2-pyridyl)-1,3,4-triazole: Contains an additional nitrogen atom in the ring.
2-(6-Bromo-2-pyridyl)-1,3,4-oxadiazole derivatives: Various derivatives with different substituents on the pyridine or oxadiazole rings.
Uniqueness
This compound is unique due to its specific combination of a brominated pyridine ring and an oxadiazole ring. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in drug design and materials science.
Propiedades
Fórmula molecular |
C7H4BrN3O |
|---|---|
Peso molecular |
226.03 g/mol |
Nombre IUPAC |
2-(6-bromopyridin-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C7H4BrN3O/c8-6-3-1-2-5(10-6)7-11-9-4-12-7/h1-4H |
Clave InChI |
DBMIDEYUUCIKGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Br)C2=NN=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride](/img/structure/B13679899.png)
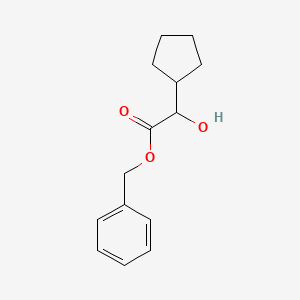
![6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13679916.png)
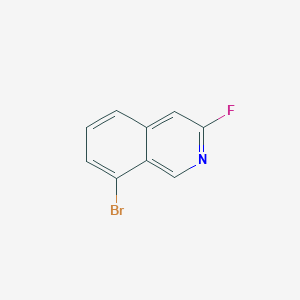
![8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13679922.png)

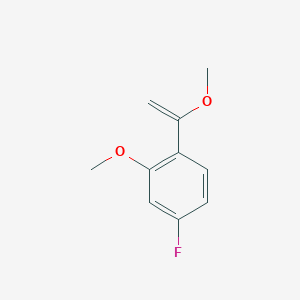


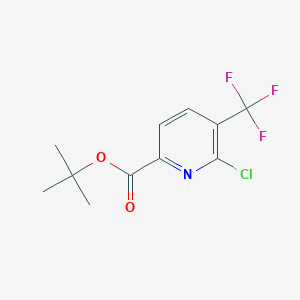
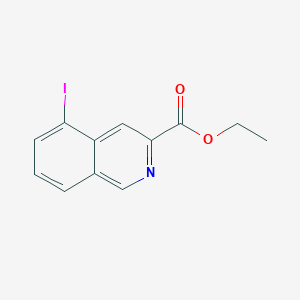
![3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13679964.png)

methanone](/img/structure/B13679975.png)
